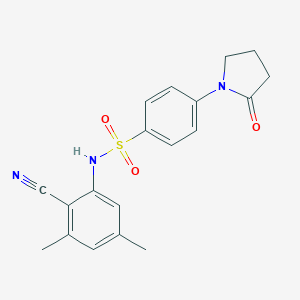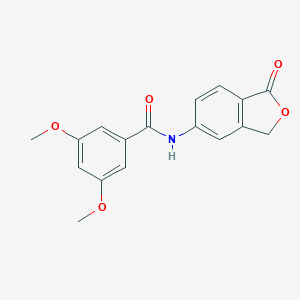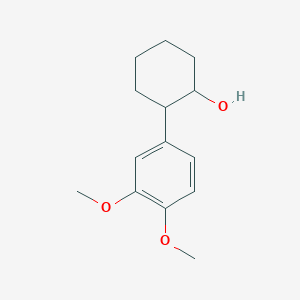![molecular formula C20H23N3O5 B496709 1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B496709.png)
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a morpholinyl-oxoethoxyphenyl group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyphenyl isocyanate with 4-(2-morpholin-4-yl-2-oxoethoxy)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea can be compared with other similar compounds, such as:
N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA): Both compounds share a methoxyphenyl group and a morpholinyl group, but differ in their overall structure and specific functional groups.
N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA): Similar to MMPA, this compound also contains a morpholinyl group but has different substituents compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O5 |
|---|---|
Molecular Weight |
385.4g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea |
InChI |
InChI=1S/C20H23N3O5/c1-26-17-6-2-15(3-7-17)21-20(25)22-16-4-8-18(9-5-16)28-14-19(24)23-10-12-27-13-11-23/h2-9H,10-14H2,1H3,(H2,21,22,25) |
InChI Key |
LJZKAHCPUQMTGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B496626.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B496629.png)
![3-[METHYL(4-PHENYL-13-THIAZOL-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B496631.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B496633.png)

![4-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B496636.png)
![Methyl 2-{[2-(mesitylamino)-1-methyl-2-oxoethyl]sulfanyl}benzoate](/img/structure/B496639.png)
![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B496640.png)
![2-[(2,3-Dimethoxyphenyl)sulfanyl]-1-phenylethanone](/img/structure/B496641.png)
![4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B496642.png)



